

# Application Note: Accurate Determination of DNA Concentration using PicoGreen Fluorescence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PicoGreen*

Cat. No.: *B1258679*

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**Audience:** This document is intended for researchers, scientists, and drug development professionals who require a sensitive and accurate method for quantifying double-stranded DNA (dsDNA).

## Introduction:

The Quant-iT™ **PicoGreen**® dsDNA assay is a highly sensitive method for the quantification of double-stranded DNA in solution.[1][2][3] This fluorescent nucleic acid stain exhibits a significant increase in fluorescence enhancement upon binding to dsDNA, allowing for the detection of as little as 250 pg/mL of dsDNA.[3] The assay is more sensitive than traditional UV absorbance methods and is highly selective for dsDNA over single-stranded DNA (ssDNA) and RNA, minimizing the interference from these contaminants.[1][4][5] The linear detection range of the **PicoGreen** assay extends over four orders of magnitude, from 25 pg/mL to 1,000 ng/mL, with a single dye concentration.[3] This application note provides a detailed protocol for using the **PicoGreen** assay to determine DNA concentration, including the preparation of standards, data analysis, and troubleshooting.

## Experimental Protocols

### Materials and Reagents:

- Quant-iT™ **PicoGreen**® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or P11496)[2][6][7]

- **PicoGreen®** Reagent
- 20X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)[3][8]
- Lambda DNA Standard (e.g., 100 µg/mL)[3][6]
- Nuclease-free water[2][9]
- Black, flat-bottom 96-well microplates[2][4]
- Fluorescence microplate reader with excitation at ~480 nm and emission at ~520 nm[3][10][11]
- Pipettes and nuclease-free pipette tips
- Nuclease-free tubes for dilutions

## Reagent Preparation:

- **1X TE Buffer:** Prepare a 1X working solution of TE buffer by diluting the 20X stock with nuclease-free water.[4][12] For example, to prepare 10 mL of 1X TE, mix 0.5 mL of 20X TE with 9.5 mL of nuclease-free water. This buffer will be used for all dilutions.
- **PicoGreen® Working Solution:** On the day of the experiment, thaw the **PicoGreen®** reagent at room temperature, protected from light.[4][12] Prepare a 1:200 dilution of the concentrated **PicoGreen®** reagent in 1X TE buffer.[1][3] For example, to prepare 10 mL of the working solution, add 50 µL of the **PicoGreen®** concentrate to 9.95 mL of 1X TE buffer.[3] This solution should be prepared in a plastic container and protected from light, as the reagent is susceptible to photodegradation and may adsorb to glass surfaces.[1][3] Use this solution within a few hours of preparation.[1][3]

## DNA Standard Curve Preparation:

A standard curve is essential for accurate quantification. Prepare a series of DNA standards by diluting a known concentration of a DNA stock, such as the lambda DNA standard provided in the kit. The following table outlines the preparation of a high-range standard curve.

Table 1: High-Range DNA Standard Curve Preparation

Standard	Volume of 2 µg/mL DNA Stock (µL)	Volume of 1X TE Buffer (µL)	Final DNA Concentration (ng/mL)
1	100	0	2000
2	50	50	1000
3	25	75	500
4	10	90	200
5	5	95	100
6	2.5	97.5	50
7	1	99	20
8 (Blank)	0	100	0

To prepare the initial 2 µg/mL DNA stock, dilute the 100 µg/mL lambda DNA standard 1:50 in 1X TE buffer.[3]

## Assay Procedure:

- Sample Preparation: Dilute your unknown DNA samples in 1X TE buffer to ensure their concentrations fall within the linear range of the standard curve.
- Plate Setup:
  - Pipette 100 µL of each DNA standard and the blank (1X TE buffer) into separate wells of the black 96-well plate. It is recommended to run standards in duplicate or triplicate.[8]
  - Pipette 100 µL of each diluted unknown DNA sample into separate wells. It is also recommended to run unknown samples in duplicate or triplicate.
- Addition of **PicoGreen®** Reagent: Add 100 µL of the **PicoGreen®** working solution to each well containing a standard or sample.[4][8] Mix well by gentle pipetting.
- Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[1][3]

- Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation set to approximately 480 nm and emission to approximately 520 nm.[3]  
[11]

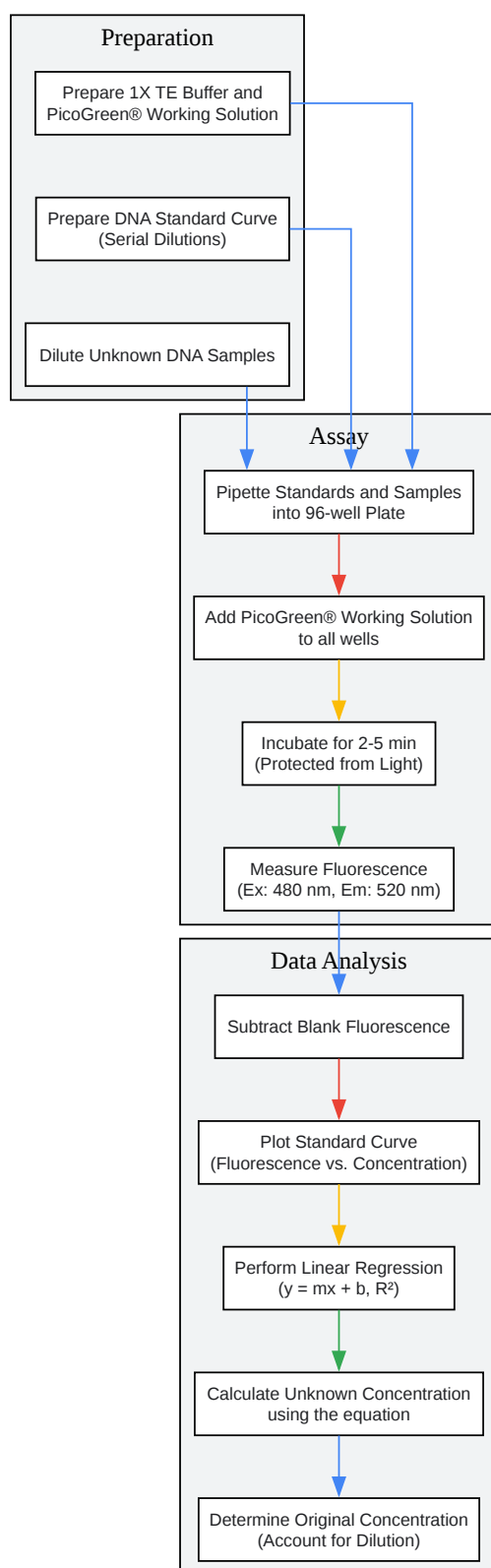
## Data Analysis and Results

- Blank Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all standards and unknown samples.[8]
- Standard Curve Generation: Plot the blank-subtracted fluorescence values of the DNA standards (y-axis) against their corresponding concentrations in ng/mL (x-axis).
- Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line ( $y = mx + b$ ) and the coefficient of determination ( $R^2$ ). A good standard curve should have an  $R^2$  value  $\geq 0.99$ .
- Calculation of Unknown DNA Concentration: Use the equation of the line to calculate the concentration of your unknown DNA samples. Rearrange the equation to solve for x (concentration):  $x = (y - b) / m$ , where y is the blank-subtracted fluorescence of your unknown sample.
- Account for Dilution: Multiply the calculated concentration by the dilution factor used to prepare your unknown sample to determine the original concentration.

Table 2: Example Data and Calculations

Sample	Fluorescence Reading	Blank-Subtracted Fluorescence	Calculated Concentration (ng/mL)	Original Concentration (ng/mL)
Blank	50	0	0	0
Standard 1 (20 ng/mL)	250	200	20	20
Standard 2 (100 ng/mL)	1050	1000	100	100
Standard 3 (500 ng/mL)	5050	5000	500	500
Unknown 1 (1:10 dilution)	1550	1500	150	1500
Unknown 2 (1:10 dilution)	3050	3000	300	3000

## Visualizations



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Caption: Experimental workflow for DNA quantification using the **PicoGreen** assay.

## Troubleshooting

- High background fluorescence: This could be due to contamination of the TE buffer or water with nucleic acids.[8] Use nuclease-free reagents. Also, ensure the **PicoGreen®** working solution is fresh and has been protected from light.
- Non-linear standard curve: This may occur if the DNA concentrations are outside the linear range of the assay.[13] Prepare a new set of standards with a more appropriate concentration range. Pipetting errors can also contribute to non-linearity.
- Low fluorescence signal: Ensure the microplate reader settings (excitation and emission wavelengths) are correct for the **PicoGreen®** dye. Check that the **PicoGreen®** reagent has not expired and has been stored correctly.
- Sample fluorescence lower than blank: This can happen if the sample is too concentrated or too dilute.[13] It may also indicate the presence of interfering substances in the sample that quench the fluorescence. Consider further purifying your DNA samples.

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- To cite this document: BenchChem. [Application Note: Accurate Determination of DNA Concentration using Picogreen Fluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258679#calculating-dna-concentration-from-picogreen-fluorescence-readings>]

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